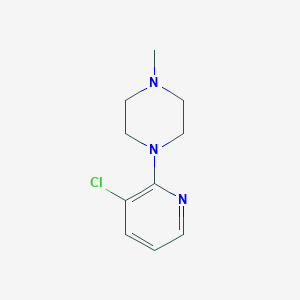

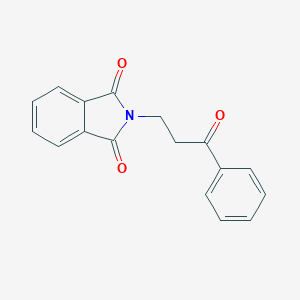

2-(2-オキソ-2-フェニルエチル)-1H-イソインドール-1,3(2H)-ジオン

概要

説明

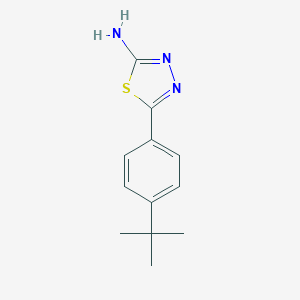

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione (OPID) is a heterocyclic compound with a wide range of applications in organic synthesis and pharmaceutical research. It is a versatile reagent in organic synthesis due to its unique structure and reactivity. OPID is a key intermediate in the synthesis of a variety of pharmaceutical compounds and has been used in the synthesis of a number of drugs. OPID has also been used in the synthesis of compounds with potential therapeutic applications, including antimalarial agents, anti-inflammatory agents, and anti-cancer agents.

科学的研究の応用

イソインドリン誘導体の合成

2-フェナシルイソインドール-1,3-ジオンを含むイソインドリン-1,3-ジオン誘導体は、さまざまな用途での潜在的な使用のために合成されています。 合成プロセスは、この化合物が新しい分子を形成する際の汎用性のために、広範な研究の対象となっています .

生物活性

これらの化合物は、その生物活性について研究されてきました。 研究は、生物学的受容体との相互作用と潜在的な治療効果を理解することに焦点を当てています .

バイオセンシングアプリケーション

インダン-1,3-ジオン誘導体は、バイオセンシングアプリケーションで使用されています。 2-フェナシルイソインドール-1,3-ジオンについては直接言及されていませんが、構造的な類似性から、同様の化合物がこの分野で使用される可能性があります .

バイオイメージング

バイオイメージングにおけるイソインドリン誘導体の使用は、もう1つの関心の分野です。 その化学的特性により、さまざまなイメージング技術において造影剤やマーカーとして機能する可能性があります .

エレクトロニクス

一部のイソインドリン誘導体は、その電気的特性について調査されており、導電性のために電子デバイスや部品に使用される可能性があります .

光重合

この化合物の構造は、光重合プロセスでの潜在的な使用を示唆しており、光誘起反応によってポリマーを生成するための材料科学において重要です .

作用機序

The mechanism of action of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the compound may interact with a variety of enzymes and receptors in the body, leading to the modulation of various biochemical pathways. It is believed that the compound may also interact with a variety of proteins and DNA molecules, leading to the modulation of gene expression.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione have not been extensively studied. However, it is believed that the compound may interact with a variety of enzymes and receptors in the body, leading to the modulation of various biochemical pathways. It is believed that the compound may also interact with a variety of proteins and DNA molecules, leading to the modulation of gene expression.

実験室実験の利点と制限

The advantages of using 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in laboratory experiments include its relatively low cost, its stability in a variety of solvents, and its low toxicity. The compound is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. The main limitation of using 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

The use of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in scientific research is still in its infancy, and there are a number of potential future directions that could be explored. Some potential future directions include the study of the compound’s potential therapeutic applications, the development of new synthetic methods for the synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, and the investigation of its potential toxicity. Additionally, further research could be conducted to explore the compound’s potential interactions with a variety of enzymes and receptors in the body, as well as its potential interactions with proteins and DNA molecules.

特性

IUPAC Name |

2-phenacylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJQFZCOSJYBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287700 | |

| Record name | 2-phthalimido-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-67-3 | |

| Record name | 1032-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phthalimido-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(BENZOYLMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)